

Investigating the causes of AKD sizing reversion and photodegradation.

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Compound of Interest

Compound Name: ALKYL KETENE DIMER

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Technical Support Center: AKD Sizing Reversion and Photodegradation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to investigate the causes of **Alkyl Ketene Dimer** (AKD) sizing reversion and photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is AKD sizing reversion?

AKD sizing reversion is the loss of hydrophobicity in paper or paperboard that has been sized with **Alkyl Ketene Dimer** over time.^{[1][2]} This phenomenon leads to an increase in the paper's water absorptiveness, compromising its intended performance.

Q2: What are the primary causes of AKD sizing reversion?

The primary causes of AKD sizing reversion are multifaceted and can be broadly categorized as:

- **Hydrolysis:** The chemical breakdown of the AKD molecule by reaction with water, forming a less effective β -keto acid. This process is accelerated by alkaline conditions and higher temperatures.

- **Migration and Redistribution:** The movement of AKD molecules within the paper sheet over time. This can lead to a non-uniform distribution of the sizing agent, creating areas with poor water resistance.[3] Temperature gradients within a paper roll can drive this migration.[4]
- **Poor Orientation:** For effective sizing, the hydrophobic tails of the AKD molecules must be oriented away from the cellulose fibers. Improper orientation can expose hydrophilic portions of the molecule, reducing overall hydrophobicity.
- **Masking:** The surface of the AKD can be masked by other components in the papermaking process, such as fillers or other additives, preventing it from effectively repelling water.
- **Oxidative Photodegradation:** The degradation of the AKD molecule due to the combined action of light and oxygen. This is a significant factor in papers exposed to environmental conditions.[5][6][7]

Q3: What is AKD photodegradation?

AKD photodegradation is a chemical degradation process initiated by the absorption of light, particularly UV light, in the presence of oxygen.[5][6][7] This leads to the breakdown of the AKD molecule and a subsequent loss of sizing effectiveness. Both light and oxygen are critical for this process to occur.[8]

Q4: What factors accelerate AKD sizing reversion and photodegradation?

Several factors can accelerate the loss of sizing in AKD-treated paper:

- **Environmental Conditions:** Exposure to daylight, fluorescent light, and UV radiation significantly promotes photodegradation.[5][6][9][10][11] Higher temperatures and the presence of oxygen also accelerate both hydrolysis and photodegradation.[5][6][7][9][10][11]
- **Papermaking Process Variables:**
 - **pH:** Alkaline conditions (pH 7-9) are optimal for the initial AKD sizing reaction, but high alkalinity can also promote hydrolysis of unreacted AKD.[6][12]
 - **Fillers:** The presence of fillers like precipitated calcium carbonate (PCC) can contribute to sizing reversion.[2] The porous structure of PCC may trap AKD, making it less available for

reaction with cellulose.[13]

- **Drying and Curing:** Insufficient drying can leave unreacted AKD, which is more susceptible to reversion. Conversely, excessive drying temperatures can lead to premature degradation.[12]
- **Other Additives:** Competition with other chemical additives in the wet-end can interfere with AKD retention and reaction.[12]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving AKD sizing.

Problem	Potential Causes	Troubleshooting Steps
Inadequate Initial Sizing (Low Water Resistance)	1. Insufficient AKD dosage.[6] 2. Poor retention of AKD on fibers.[6] 3. Inadequate curing (time and/or temperature).[6] 4. Unfavorable pH levels (too low for reaction).[6][12] 5. Unstable AKD emulsion.[6]	1. Increase AKD dosage incrementally. 2. Optimize the use of retention aids. 3. Adjust drying temperature and time to ensure proper curing. 4. Maintain the wet-end pH in the optimal range for AKD (typically 7-9). 5. Verify the stability and particle size of the AKD emulsion before use.
Rapid Sizing Reversion During Storage	1. High humidity storage conditions promoting hydrolysis. 2. Exposure to light (natural or artificial) causing photodegradation.[5][6] 3. Elevated storage temperatures accelerating degradation pathways.[5][6] 4. Presence of alkaline fillers like PCC.[2]	1. Store paper samples in a controlled, low-humidity environment. 2. Protect samples from light by storing them in the dark or using UV-filtering materials. 3. Maintain a cool and stable storage temperature. 4. If possible, evaluate the effect of different filler types on sizing permanence.
Inconsistent Sizing Across a Paper Sheet	1. Uneven distribution of AKD emulsion. 2. Non-uniform drying of the paper sheet. 3. Migration of AKD during storage, especially in rolled paper.[4]	1. Ensure proper mixing and application of the AKD emulsion. 2. Optimize the drying process to ensure uniform temperature and moisture profiles. 3. For rolled samples, consider potential temperature gradients from the core to the outer layers.
Discrepancy Between Lab and Pilot/Production Scale Results	1. Differences in wet-end chemistry (e.g., water hardness, dissolved solids).[6] 2. Variations in drying	1. Analyze and replicate the white water chemistry of the larger scale process in the lab. 2. Simulate the time-

conditions and machine speed.
[6] 3. Differences in furnish
composition (e.g., recycled
fiber content).[12]

temperature profile of the
production drying section. 3.
Use representative pulp
furnishes in laboratory studies.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various factors on AKD sizing reversion.

Table 1: Effect of Environmental Conditions on AKD Sizing Reversion (Cobb Test)

Condition	Initial Cobb Value (g/m²)	Cobb Value after 30 days (g/m²)	% Change in Cobb Value
Control (Dark, 22°C)	25	28	+12%
Daylight Exposure	25	45	+80%
Fluorescent Light	25	38	+52%
UV Light (365 nm)	25	60	+140%
Elevated Temperature (50°C, Dark)	25	35	+40%
Daylight + Elevated Temp. (50°C)	25	70	+180%

Note: Data are illustrative and compiled from trends reported in the literature. Actual values can vary based on specific experimental conditions.

Table 2: Effect of pH on AKD Hydrolysis Rate

pH	Temperature (°C)	Approximate Half-life of AKD
7.0	25	~48 hours
8.0	25	~8 hours
7.0	50	~10 hours
8.0	50	~1.5 hours

Source: Adapted from data presented on the hydrolysis of AKD emulsions.[\[9\]](#)

Experimental Protocols

1. Protocol for Measuring Water Absorptiveness (Cobb Test - based on TAPPI T 441 / ISO 535)

This method determines the amount of water absorbed by a sized paper or paperboard in a specified time.

- Apparatus:
 - Cobb sizing tester (a metal ring with a specific inner area, typically 100 cm², that can be clamped to a base plate with a rubber mat).
 - Stopwatch.
 - Graduated cylinder (100 mL).
 - Blotting paper.
 - Standard couch roller (10 kg).
 - Analytical balance (accurate to 0.001 g).
- Procedure:
 - Cut a test specimen of the paper to a size of 12.5 cm x 12.5 cm.

- Condition the specimen in a controlled atmosphere (e.g., 23°C and 50% relative humidity).
- Weigh the conditioned specimen to the nearest 0.001 g (this is the initial weight).
- Place the specimen on the base plate of the Cobb tester with the surface to be tested facing up.
- Clamp the ring firmly onto the specimen, ensuring a watertight seal.
- Pour 100 mL of deionized water into the ring.
- Start the stopwatch immediately. The standard test duration is typically 60 or 120 seconds.
- At the end of the specified time, pour the water out of the ring quickly.
- Unclamp the ring and remove the specimen.
- Place the specimen on a sheet of dry blotting paper with the wet side up.
- Immediately place another sheet of blotting paper on top of the specimen.
- Use the standard couch roller to press the "sandwich" of blotting paper and specimen. Roll it forward and backward once without applying any pressure other than the weight of the roller.
- Quickly remove the blotting paper and weigh the specimen again (this is the final weight).
- The Cobb value is calculated as: $\text{Cobb Value (g/m}^2\text{)} = (\text{Final Weight} - \text{Initial Weight}) \times 100$.

2. Protocol for Accelerated Aging of Paper Samples

This protocol simulates the effects of natural aging on paper in a shorter timeframe.

- Apparatus:
 - Forced-air laboratory oven with temperature and humidity control.
 - Racks for suspending individual paper sheets or hermetically sealable glass tubes.[\[8\]](#)[\[14\]](#)

- Procedure:
 - Prepare multiple identical sets of paper samples to be tested at different time intervals.
 - Condition the samples at a standard atmosphere (e.g., 23°C, 50% RH).
 - Place one set of samples in the aging oven at a specified temperature (e.g., 90°C) and relative humidity. The samples can be hung freely or placed in sealed tubes.[\[8\]](#)[\[14\]](#)
 - Remove sample sets at predetermined time intervals (e.g., 24, 48, 72, 144 hours).
 - After removal, recondition the aged samples to the standard atmosphere before testing.
 - Evaluate the sizing performance of the aged samples using the Cobb test and compare the results to un-aged control samples.

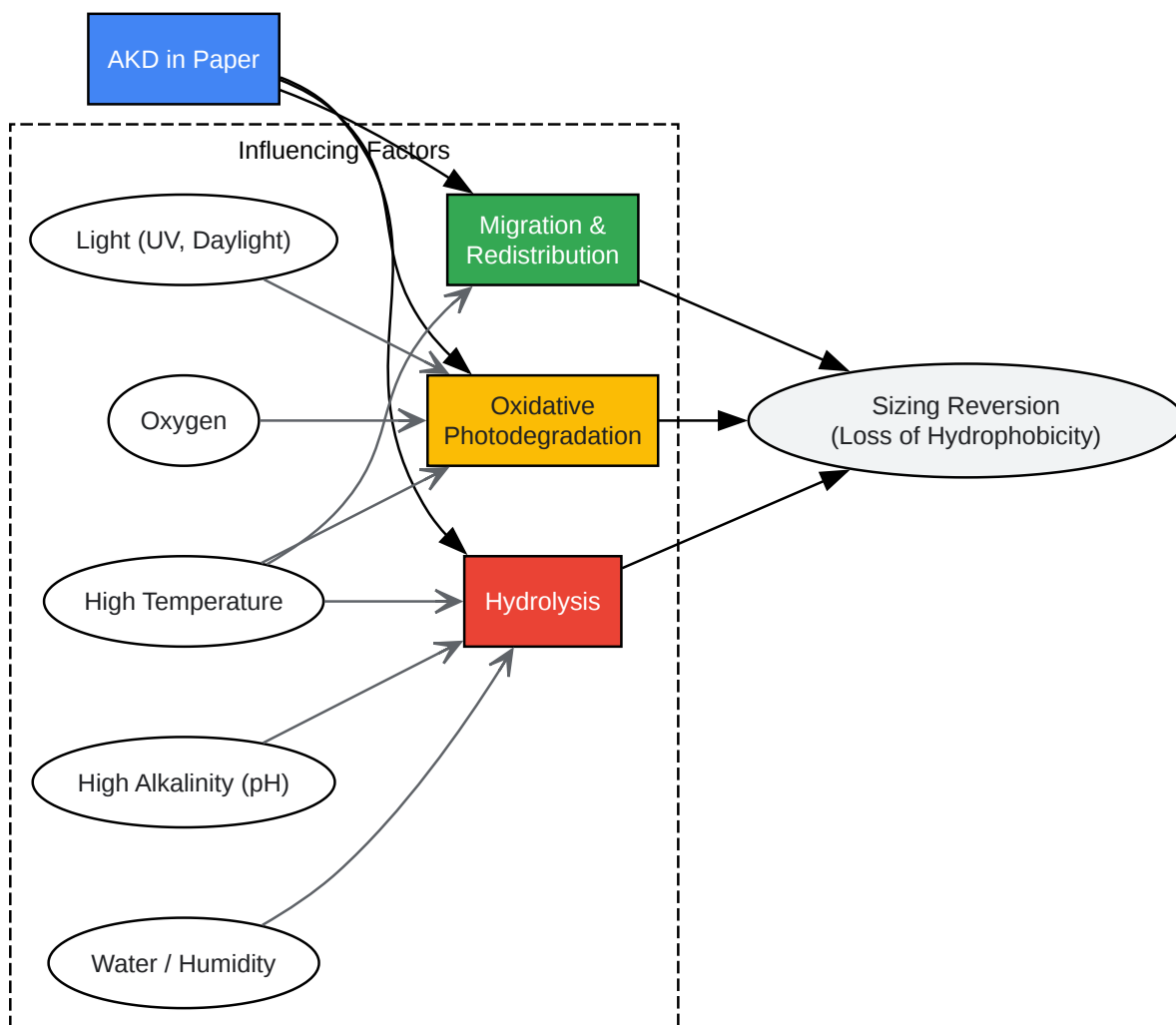
3. Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Analysis of AKD

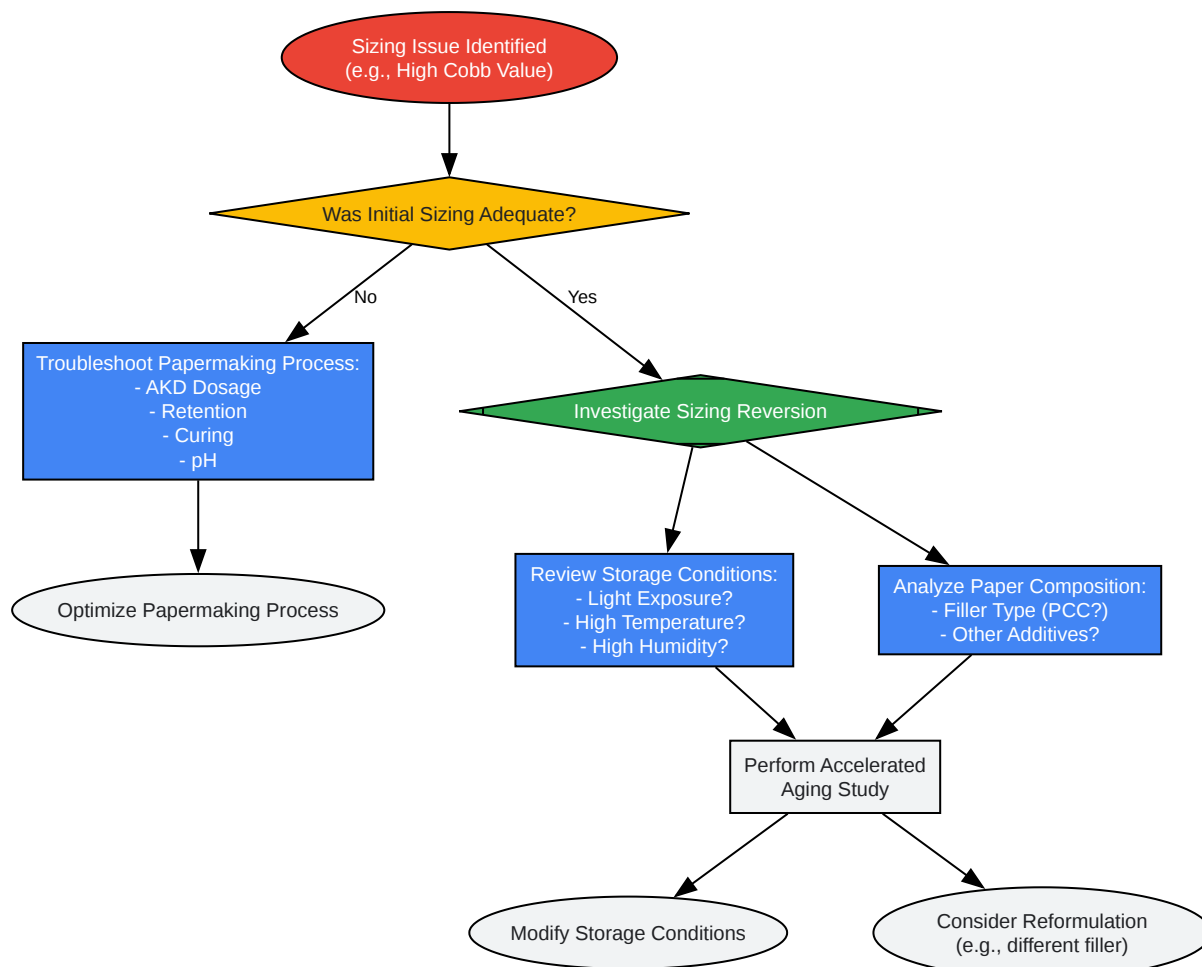
This method is used to determine the amount of bound and unbound AKD in a paper sample.

- Apparatus:
 - Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC/MS).
 - Vials, solvents (hexane, toluene, potassium hydroxide in methanol), and heating equipment.
- Procedure for Unbound AKD:
 - A crushed paper sample is extracted with hexane at an elevated temperature (e.g., 70°C) for a specified time (e.g., 2 hours).[\[15\]](#)
 - The solvent containing the unbound AKD is transferred to a vial and the solvent is evaporated.[\[15\]](#)
 - The residue is redissolved in a known volume of toluene.[\[15\]](#)

- An aliquot of this solution is injected into the Py-GC/MS for quantification.[15]
- Procedure for Bound AKD:
 - The paper residue from the unbound AKD extraction is treated with a potassium hydroxide/methanol solution to hydrolyze the ester bond between AKD and cellulose.[15]
 - The solution is then neutralized, and the hydrolyzed AKD is extracted with toluene.[15]
 - The toluene extract is concentrated, and an aliquot is analyzed by Py-GC/MS.[15]
- Total AKD:
 - The total AKD content is the sum of the bound and unbound AKD.[15]

Visualizations





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